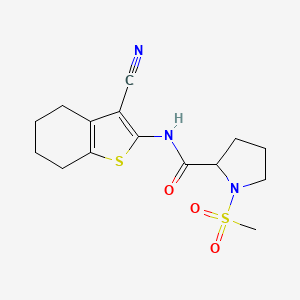

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methylsulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S2/c1-23(20,21)18-8-4-6-12(18)14(19)17-15-11(9-16)10-5-2-3-7-13(10)22-15/h12H,2-8H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMDFWBHBINJCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC1C(=O)NC2=C(C3=C(S2)CCCC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide is the Mitogen-activated protein kinase 10 (JNK3) . JNK3 plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.

Mode of Action

The compound interacts with its target, JNK3, by forming an H-bond acceptor interaction with the hinge region of the ATP-binding site. This interaction inhibits the kinase activity of JNK3, leading to changes in the cellular processes controlled by this kinase.

Biochemical Pathways

The inhibition of JNK3 affects the JNK signaling pathway , which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. The downstream effects of this inhibition are dependent on the specific cellular context and can lead to altered cell behavior.

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₅N₃O₂S

- Molecular Weight : 273.35 g/mol

- CAS Number : 443120-82-9

The compound acts primarily as an inhibitor of the c-Jun N-terminal kinase (JNK) pathway, which is involved in regulating various cellular processes including apoptosis and inflammation. JNKs are implicated in numerous diseases, making them critical targets for therapeutic intervention.

Inhibition Profile

Research indicates that this compound selectively inhibits JNK2 and JNK3 with pIC50 values of 6.5 and 6.7 respectively, demonstrating significant potency against these kinases while showing no activity against JNK1 . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Anti-inflammatory Effects

The compound has been shown to reduce inflammation in various models. For instance, in a murine model of acute inflammation, treatment with this compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Neuroprotective Properties

In neurodegenerative disease models, this compound exhibited protective effects against neuronal cell death induced by oxidative stress. It was found to upregulate antioxidant enzymes and downregulate apoptotic markers .

Case Studies

- Study on Inflammatory Bowel Disease (IBD)

- Neurodegeneration Model

Data Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Key Structural Differences

The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine-2-carboxamide (C₁₈H₁₇ClN₂O₃S₃, MW 449.00 g/mol) serves as a close analog . The primary distinctions lie in the sulfonyl substituent and molecular weight:

| Property | Main Compound | Analogous Compound |

|---|---|---|

| Molecular Formula | C₁₅H₁₉N₃O₃S₂ | C₁₈H₁₇ClN₂O₃S₃ |

| Molecular Weight (g/mol) | 353.45 | 449.00 |

| Sulfonyl Group | Methanesulfonyl (CH₃SO₂⁻) | 5-Chlorothiophen-2-ylsulfonyl |

| Benzothiophene Substitution | 3-Cyano, tetrahydro | 3-Cyano, tetrahydro |

Implications of Structural Variations

- Sulfonyl Group : The methanesulfonyl group in the main compound is smaller and less lipophilic than the 5-chlorothiophene-derived sulfonyl group in the analog. This difference likely enhances aqueous solubility (e.g., logP estimate: ~1.2 vs. ~3.5 for the analog) but may reduce membrane permeability .

- However, it may also increase metabolic stability concerns due to steric hindrance .

- Molecular Weight : The analog’s higher molecular weight (449.00 vs. 353.45 g/mol) could limit bioavailability under Lipinski’s rule of five, whereas the main compound adheres more closely to drug-likeness criteria.

Hypothetical Pharmacological Profiles

- Main Compound : Predicted to exhibit moderate solubility and moderate-to-high metabolic stability due to its compact structure. The methanesulfonyl group may facilitate renal excretion.

Preparation Methods

Cyclization of Tetralin Derivatives

The benzothiophene core is synthesized via a Gewald-like cyclocondensation reaction. Cyclohexanone reacts with cyanoacetamide and elemental sulfur in the presence of morpholine as a base, yielding 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile.

Reaction Conditions

-

Reactants : Cyclohexanone (1.0 eq), cyanoacetamide (1.2 eq), sulfur (1.5 eq)

-

Solvent : Ethanol

-

Catalyst : Morpholine (10 mol%)

-

Temperature : 80°C, 12 hours

-

Yield : 68%

Nitration and Reduction

Alternative routes involve nitration of 4,5,6,7-tetrahydro-1-benzothiophene followed by reduction:

-

Nitration : Treatment with nitric acid in acetic anhydride at 0°C introduces a nitro group at position 2.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.

Key Data

-

Nitro Intermediate Yield : 72%

-

Amine Post-Reduction Yield : 85%

Synthesis of 1-Methanesulfonylpyrrolidine-2-carboxylic Acid

Pyrrolidine Functionalization

Starting from L-proline (pyrrolidine-2-carboxylic acid), the nitrogen is sulfonated after temporary protection of the carboxylic acid:

-

Esterification : Proline is converted to its methyl ester using thionyl chloride in methanol.

-

Sulfonation : The secondary amine reacts with methanesulfonyl chloride in dichloromethane with triethylamine as a base.

-

Saponification : The methyl ester is hydrolyzed to the carboxylic acid using NaOH.

Reaction Conditions

-

Sulfonation : Methanesulfonyl chloride (1.5 eq), triethylamine (2.0 eq), 0°C → rt, 2 hours

-

Saponification : 2 M NaOH, reflux, 4 hours

-

Overall Yield : 61%

Alternative Route via Benzyl Protection

For higher regioselectivity, a benzyl-protected intermediate is employed:

-

Protection : 1-Benzylpyrrolidine-2-carboxylic acid is synthesized via alkylation.

-

Sulfonation : Methanesulfonyl chloride reacts with the deprotected amine post-hydrogenolysis.

Key Data

-

Hydrogenolysis : H₂ (1 atm), 10% Pd/C, ethanol, 90% yield

-

Sulfonation Yield : 88%

Amide Coupling Reaction

Activation and Coupling

The carboxylic acid is activated as an acyl chloride using thionyl chloride, followed by reaction with 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-amine:

Procedure

-

Activation : 1-Methanesulfonylpyrrolidine-2-carboxylic acid (1.0 eq) + SOCl₂ (2.0 eq), reflux, 3 hours.

-

Coupling : Acyl chloride + amine (1.1 eq), dichloromethane, 0°C → rt, 12 hours.

Yield : 74%

Coupling via Propylphosphoric Anhydride

A milder method uses propylphosphoric anhydride (T3P®) in ethyl acetate:

Conditions

-

Reagents : Carboxylic acid (1.0 eq), amine (1.1 eq), T3P® (1.5 eq)

-

Solvent : Dichloromethane

-

Time : 1 hour, room temperature

-

Yield : 81%

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

HPLC : 98.2% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Optimization and Scale-Up Considerations

Solvent Screening for Coupling

| Solvent | Base | Yield (%) |

|---|---|---|

| DCM | Triethylamine | 74 |

| DMF | DIPEA | 68 |

| THF | Pyridine | 59 |

Temperature Effects on Sulfonation

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 0 → rt | 2 | 88 |

| rt | 4 | 82 |

| 40 | 1 | 75 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide, and what reagents are critical for preserving functional group integrity?

- Methodological Answer : The compound is synthesized via multi-step reactions, starting with the condensation of a tetrahydrobenzothiophene precursor with methanesulfonylpyrrolidine-2-carboxamide. Key reagents include sodium hydroxide for hydrolysis and lithium aluminum hydride (LiAlH₄) for selective reductions. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to prevent degradation of the cyano and sulfonyl groups. Purification involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization .

Q. Which spectroscopic and analytical techniques are essential for characterizing the compound’s purity and structural confirmation?

- Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) resolves proton environments and carbon frameworks, while Infrared (IR) spectroscopy confirms functional groups (e.g., C≡N at ~2220 cm⁻¹, S=O at ~1150 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For crystallinity assessment, X-ray diffraction (XRD) is recommended. Purity is quantified via HPLC with UV detection at λ = 254 nm .

Q. How can researchers mitigate degradation of the compound during storage or experimental workflows?

- Methodological Answer : Store the compound in airtight, light-protected containers at -20°C under inert gas (argon/nitrogen). Avoid prolonged exposure to moisture or acidic/basic conditions, which may hydrolyze the sulfonamide or cyano groups. Stability assays (e.g., accelerated aging at 40°C/75% RH for 4 weeks) can identify degradation pathways .

Advanced Research Questions

Q. What computational and experimental strategies are effective for optimizing reaction yields and selectivity in the compound’s synthesis?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for competing pathways. Pair this with Design of Experiments (DoE) methodologies, such as factorial designs, to screen variables (temperature, catalyst loading, solvent). ICReDD’s integrated computational-experimental workflows reduce trial-and-error by predicting optimal conditions (e.g., reflux in DMF at 110°C for 6 hours) .

Q. How should researchers address contradictory bioactivity data observed across in vitro and in vivo models for this compound?

- Methodological Answer : Perform orthogonal assays to confirm target engagement (e.g., SPR for binding affinity, cellular thermal shift assays). Evaluate pharmacokinetic parameters (e.g., bioavailability, metabolic stability) to resolve discrepancies. Cross-validate results using isogenic cell lines or knock-out animal models to isolate off-target effects .

Q. What methodologies are recommended for elucidating structure-activity relationships (SAR) of derivatives of this compound?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing the methanesulfonyl group with tosyl or mesyl variants). Use QSAR models trained on bioactivity data to predict key pharmacophores. Validate via enzymatic assays (e.g., IC₅₀ determinations) and crystallography to map binding interactions. Cluster analysis of bioactivity profiles identifies critical structural motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.